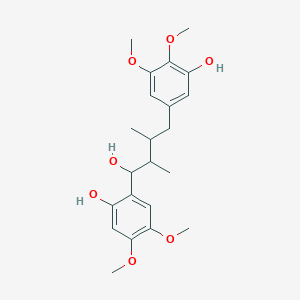
Kadcoccilignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilignan is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family . This plant has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound, along with other lignans and terpenoids, contributes to the medicinal properties of Kadsura coccinea .
Preparation Methods
Chemical Reactions Analysis
Kadcoccilignan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Kadcoccilignan has been the subject of extensive scientific research due to its diverse biological activities. It has shown potential in various fields, including:
Mechanism of Action
The mechanism of action of Kadcoccilignan involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and signaling pathways involved in inflammation and tumor growth . For example, this compound has been shown to inhibit nitric oxide production, which plays a role in inflammatory responses . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Kadcoccilignan is structurally similar to other lignans isolated from the Kadsura genus, such as kadangustin L and kadsulignan M . this compound stands out due to its unique stereochemistry and specific biological activities . While other lignans also exhibit anti-inflammatory and anti-tumor properties, this compound’s distinct molecular structure contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[4-hydroxy-4-(2-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C22H30O7/c1-12(7-14-8-17(24)22(29-6)20(9-14)28-5)13(2)21(25)15-10-18(26-3)19(27-4)11-16(15)23/h8-13,21,23-25H,7H2,1-6H3 |
InChI Key |
SRXKZHVLEVEYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C=C2O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















